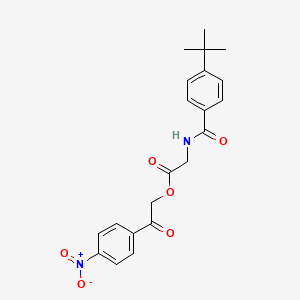

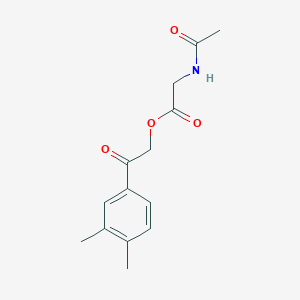

2-(4-nitrophenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)glycinate

Descripción general

Descripción

2-(4-nitrophenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)glycinate is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Gel Sculpture and Supramolecular Interactions

A study demonstrates the synthesis of a supramolecular gel derived from tert-butoxycarbonyl (Boc)-protected L-amino acids and secondary amines, highlighting remarkable properties like load-bearing, moldability, and self-healing due to supramolecular (non-covalent) interactions. This material's synthesis and functionalities suggest potential applications in stress-bearing materials and other applications where such properties are advantageous (Pathik Sahoo et al., 2012).

Photocatalytic Properties

Another study reports the assembly of coordination polymers with structural diversities and applications in luminescence sensing and photocatalytic activities. These materials exhibit selective and sensitive detection capabilities for metal ions and small organic molecules, including nitrobenzene derivatives, suggesting their use as bifunctional luminescence sensor materials (Xiutang Zhang et al., 2018).

Mesogenic Materials and Liquid Crystalline Properties

Research into mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group reveals the synthesis of compounds exhibiting different liquid crystalline mesophases. The presence of a nitro group at the end of the molecules, classified as a strong polar group, affects the mesomorphic properties of these derivatives, suggesting applications in liquid crystal technology (H. Abboud et al., 2017).

Fluorescent and Thermoresponsive Polymers

A study on fluorescent, thermoresponsive oligo(ethylene glycol) methacrylate copolymers designed with multiple LCSTs (lower critical solution temperatures) via nitroxide mediated controlled radical polymerization shows tunable properties based on the feed ratios of monomers. These materials could have significant implications in developing responsive materials for various applications (B. Lessard et al., 2012).

Electrochemical Reduction Studies

The electrochemical reduction of nitrobenzene in ionic liquids demonstrates mechanistic insights into the reduction process, revealing pathways that are consistent with those in conventional aprotic solvents. This study provides a foundation for understanding the electrochemical behaviors of nitrobenzene derivatives in non-conventional media, potentially leading to novel electrochemical synthesis methods or pollution remediation techniques (D. Silvester et al., 2006).

Propiedades

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 2-[(4-tert-butylbenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-21(2,3)16-8-4-15(5-9-16)20(26)22-12-19(25)29-13-18(24)14-6-10-17(11-7-14)23(27)28/h4-11H,12-13H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJGEBLRZXKJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4622393.png)

![1-allyl-4-[2-(4-chloro-3-methylphenoxy)propanoyl]piperazine](/img/structure/B4622414.png)

![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4622429.png)

![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4622442.png)

![ethyl 4-(3-fluorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4622453.png)

![2-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4622460.png)

![3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622467.png)

![(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4622477.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4622486.png)